molecular formula C7H12Cl2N2 B591752 2-(chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride CAS No. 135206-89-2

2-(chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride

Cat. No. B591752
M. Wt: 195.087
InChI Key: BOMKBCQKTDCQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of imidazole and has been found to have several interesting properties that make it useful for a variety of applications.

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, including chloromethyl variants, have been explored as corrosion inhibitors for metals. Zhang et al. (2015) investigated halogen-substituted imidazoline derivatives for their inhibitory effects on the corrosion of mild steel in hydrochloric acid solution. These compounds, including chloride-substituted compounds, demonstrated significant corrosion inhibition efficiency through surface adsorption mechanisms, as evidenced by weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy tests (Zhang et al., 2015).

Magnetic and Structural Properties

Research by Yong et al. (2013) on hydrochloride crystals based on imidazole derivatives revealed a relationship between magnetic properties and crystal-stacking structures. These findings suggest potential applications in materials science, particularly in the development of materials with specific magnetic susceptibilities (Yong et al., 2013).

Reactivity and Synthesis

Roman (2013) demonstrated the versatility of imidazole derivatives in synthesizing a diverse library of compounds through various alkylation and ring closure reactions. This research highlights the potential of such compounds in generating structurally diverse libraries for pharmaceuticals and materials science applications (Roman, 2013).

Catalysis

Imidazole derivatives have been utilized in catalytic processes. For instance, Zadehahmadi et al. (2014) explored the use of imidazole-modified chloromethylated MIL-101(Cr) as a support for manganese porphyrin, demonstrating its efficacy as a catalyst in the oxidation of hydrocarbons. This application underscores the role of imidazole derivatives in facilitating heterogeneous catalysis, offering a reusable and efficient catalyst for various reactions (Zadehahmadi et al., 2014).

Anticancer Agents

Imidazole derivatives bearing an oxadiazole nucleus have been synthesized and evaluated as anticancer agents. Rashid et al. (2012) synthesized a series of these compounds and found them to exhibit significant to good in vitro anticancer activity, suggesting their potential as therapeutic agents (Rashid et al., 2012).

Corrosion Inhibitors with Environmental Friendliness

Srivastava et al. (2017) synthesized amino acid-based imidazolium zwitterions as green corrosion inhibitors for mild steel. These novel inhibitors demonstrated high efficiency and sustainability, emphasizing the potential of imidazole derivatives in developing environmentally friendly corrosion inhibitors (Srivastava et al., 2017).

properties

IUPAC Name

2-(chloromethyl)-1-propan-2-ylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2.ClH/c1-6(2)10-4-3-9-7(10)5-8;/h3-4,6H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMKBCQKTDCQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride

CAS RN

135206-89-2
Record name 1H-Imidazole, 2-(chloromethyl)-1-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135206-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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